Ethyl 9-phenanthroylformate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

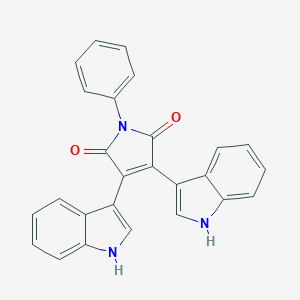

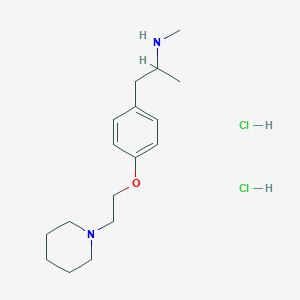

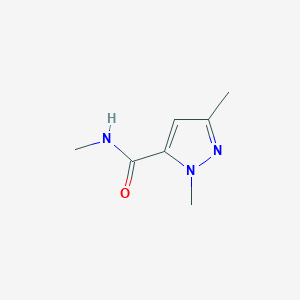

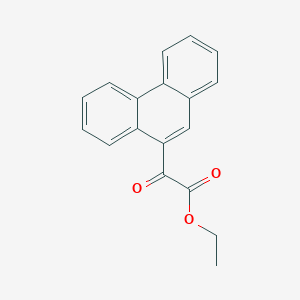

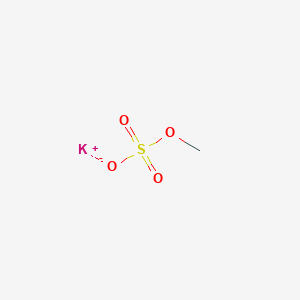

Ethyl 9-phenanthroylformate is a chemical compound with the molecular formula C18H14O3 . It is used in various chemical reactions and has been mentioned in several scientific literatures .

Synthesis Analysis

The synthesis of this compound involves a multistep reaction with n-butyllithium . The exact yield and reaction conditions are not specified in the available sources .Molecular Structure Analysis

The molecular structure of this compound consists of 18 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms . The molecular weight is 278.3 g/mol .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available sources, it is known to be used in various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly mentioned in the available sources .Scientific Research Applications

Drug Delivery Systems

Ethyl 9-phenanthroylformate could potentially be applied in drug delivery systems, similar to the use of 9-nitrocamptothecin-loaded nanoparticles. These nanoparticles, developed for cancer treatment, demonstrate the capacity for controlled drug release and improved stability of labile drugs at physiological pH (Derakhshandeh et al., 2010).

Chemical Analysis and Synthesis

The compound has potential applications in chemical analysis, as illustrated by the use of 2-(9-carbazole)-ethyl-chloroformate (CEOC) for the derivatization of phenols, facilitating their analysis via high-performance liquid chromatography (Zhang et al., 2005). Similarly, this compound could serve as a derivatizing agent to improve the detection and quantification of specific compounds in complex mixtures.

Material Science

In material science, derivatives of phenanthrene, such as 9-methylene-9,10-dihydrophenanthrene, have been investigated for their photoinduced reactions with alkenes, potentially offering a pathway to novel materials with unique properties (Sugimoto et al., 2004). This compound might find applications in developing materials with specific optical or electronic features.

Environmental and Analytical Chemistry

The enhancement of solubility of polycyclic aromatic hydrocarbons in ethyl lactate/water mixtures for contaminated soil remediation indicates the role of ethyl derivatives in improving the efficiency of environmental cleanup efforts (Yap et al., 2012). This suggests that this compound could be explored for similar environmental applications.

Photoinitiation in Dental Composites

This compound may also find use in dental materials as a photoinitiator or co-initiator, similar to the role of 9,10-phenanthrenequinone in experimental dental composites. These compounds can influence the degree of conversion, depth of cure, and color stability, critical factors in dental restorative materials (Albuquerque et al., 2015).

properties

IUPAC Name |

ethyl 2-oxo-2-phenanthren-9-ylacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O3/c1-2-21-18(20)17(19)16-11-12-7-3-4-8-13(12)14-9-5-6-10-15(14)16/h3-11H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDMOHFCKCJWTCG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC2=CC=CC=C2C3=CC=CC=C31 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90567076 |

Source

|

| Record name | Ethyl oxo(phenanthren-9-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90567076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

139746-29-5 |

Source

|

| Record name | Ethyl oxo(phenanthren-9-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90567076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Aminobicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B166329.png)